molecular formula C16H10Cl2N2O4S B2713356 2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 838882-20-5

2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2713356
CAS No.: 838882-20-5
M. Wt: 397.23
InChI Key: JNIRKPVNIDXDDX-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 3,4-dichlorophenyl-substituted pyrrolidine-2,5-dione core linked via a thioether bridge to a nicotinic acid moiety. The 3,4-dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name

2-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O4S/c17-10-4-3-8(6-11(10)18)20-13(21)7-12(15(20)22)25-14-9(16(23)24)2-1-5-19-14/h1-6,12H,7H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIRKPVNIDXDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 3,4-dichlorophenylamine with succinic anhydride to form the corresponding N-(3,4-dichlorophenyl)succinimide. This intermediate is then subjected to thiolation using thiourea to introduce the thio group, followed by cyclization to form the pyrrolidinone ring. The final step involves the coupling of this intermediate with nicotinic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the thio group can form covalent bonds with nucleophilic residues. The nicotinic acid moiety may contribute to the compound’s ability to modulate biological pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of molecules, particularly those containing dichlorophenyl groups, nicotinic acid derivatives, or thioether linkages. Below is a detailed comparison based on available evidence:

Dichlorophenyl-Containing Analogues

Propanil (N-(3,4-Dichlorophenyl)propanamide) :

  • Structure : Features a 3,4-dichlorophenyl group linked to a propanamide chain.
  • Application : Widely used as an herbicide, targeting acetolactate synthase in plants .
  • Key Difference : Lacks the pyrrolidin-dione and nicotinic acid moieties, resulting in different reactivity and biological targets.

Propiconazole :

  • Structure : Contains a 2,4-dichlorophenyl group attached to a triazole-dioxolane system.
  • Application : Fungicide inhibiting cytochrome P450 14α-demethylase in fungi .
  • Key Difference : The triazole ring and dioxolane system confer distinct steric and electronic properties compared to the pyrrolidin-dione core in the target compound.

Nicotinic Acid Derivatives

2-Chloronicotinic Acid: Structure: Simplistic nicotinic acid derivative with a chlorine substituent at the 2-position. Application: Intermediate in synthesizing pharmaceuticals and agrochemicals .

6-Chloronicotinic Acid: Structure: Chlorine at the 6-position of the nicotinic acid ring. Application: Used in metal-organic frameworks (MOFs) and coordination chemistry .

Thioether-Containing Compounds

(S)-1-2-[3-(3,4-Dichlorophenyl)-1-(3-isopropoxyphenacyl)-3-piperidyl]ethyl-4-phenyl-1-azoniabicyclo[2.2.2]octane Chloride: Structure: Combines dichlorophenyl and thioether-like azoniabicyclo systems. Key Difference: The bicyclic quaternary ammonium system differs significantly from the pyrrolidin-dione core, affecting solubility and charge distribution.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Applications Reference
Target Compound Pyrrolidin-dione + thioether + nicotinic acid 3,4-Dichlorophenyl, thioether Research intermediate, potential bioactivity
Propanil Propanamide 3,4-Dichlorophenyl, amide Herbicide
2-Chloronicotinic Acid Nicotinic acid Chlorine at C2 Pharmaceutical intermediate
Propiconazole Triazole-dioxolane 2,4-Dichlorophenyl, triazole Fungicide

Table 2: Physicochemical Properties (Inferred)

Compound Name LogP* Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound ~3.5 <0.1 (aqueous) ~407.3
Propanil 2.8 0.2 218.1
2-Chloronicotinic Acid 1.2 1.5 157.6
Propiconazole 3.5 0.1 342.2

*Estimated using fragment-based methods.

Research Findings and Implications

  • Bioactivity Potential: The dichlorophenyl group in the target compound may confer antifungal or herbicidal activity akin to Propiconazole or Propanil, though its pyrrolidin-dione-thioether system could introduce novel mechanisms .
  • Synthetic Utility : The nicotinic acid moiety positions it as a candidate for coordination chemistry or prodrug development, similar to 6-chloronicotinic acid’s role in MOFs .
  • Metabolic Stability : The thioether bridge may reduce oxidative metabolism compared to ether or amine linkages, extending half-life in biological systems.

Biological Activity

The compound 2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is an organic molecule with significant potential in pharmacological applications. Its structure integrates a dichlorophenyl moiety and a pyrrolidinone derivative, which are known for their bioactive properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C18H13Cl3N2O3S
  • Molecular Weight : 443.73 g/mol
  • CAS Number : 331966-37-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thioether linkage and the pyrrolidinone structure facilitate binding to specific receptors and enzymes, modulating their activity. Notably, compounds similar to this have shown to inhibit key pathways involved in cancer progression and angiogenesis.

Biological Activity Overview

The biological activities of This compound can be summarized as follows:

Activity Description IC50 Values
VEGFR-2 Inhibition Inhibits vascular endothelial growth factor receptor 2 (VEGFR-2), a critical pathway in angiogenesis.IC50 = 65 nM
Cytotoxicity Exhibits cytotoxic effects against various cancer cell lines including HepG2 (liver) and MCF-7 (breast).HepG2: IC50 = 21.00 μM; MCF-7: IC50 = 26.10 μM
Selectivity Index Shows selectivity towards cancer cells over normal cells.Selectivity Index = 1.55 (HepG2), 1.25 (MCF-7)

Study 1: VEGFR-2 Inhibition

In a study published in PMC, the compound was evaluated for its ability to inhibit VEGFR-2. The molecular docking studies indicated strong binding affinity with an energy score of -20.20 kcal/mol. This suggests that the compound effectively occupies the ATP-binding site of the receptor, thus inhibiting its activity .

Study 2: Cytotoxic Effects on Cancer Cell Lines

Another investigation assessed the cytotoxic properties of the compound against HepG2 and MCF-7 cell lines. The results demonstrated that it significantly reduced cell viability with IC50 values indicating potent anticancer activity . This study emphasizes the potential for further development as an anticancer agent.

Study 3: Safety Profile

ADMET analysis revealed favorable absorption, distribution, metabolism, excretion, and toxicity profiles for the compound, suggesting that it may be safe for further pharmacological studies .

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